5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%
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Overview
Description
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95% is a highly fluorinated, phenolic compound that has been used in a variety of scientific research applications. It has been widely studied in the fields of organic chemistry, biochemistry, and pharmacology, due to its unique reactivity and potential applications.
Mechanism of Action
The mechanism of action of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to the inhibition of the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95% are not fully understood. However, it is believed to have anti-inflammatory and analgesic effects. It is also believed to have the potential to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Advantages and Limitations for Lab Experiments
The advantages of using 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95% in lab experiments include its high purity, its low cost, and its easy availability. It is also relatively stable and can be stored for long periods of time. The main limitation of using this compound in lab experiments is that it is not soluble in water, and therefore must be used in organic solvents.
Future Directions
There are a number of potential future directions for the use of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%. These include further research into its mechanism of action, its potential effects on other enzymes, and its potential applications in drug development. Additionally, further research into its potential use in organic synthesis and biochemistry may lead to the development of new compounds and processes. Finally, further research into its use in pharmacology may lead to the development of new drugs or therapies.
Synthesis Methods
The synthesis of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95% is a multi-step process that involves the reaction of a phenol, an ethoxycarbonyl group, and 3-fluorophenol. The first step involves the reaction of the phenol and ethoxycarbonyl group to form a 2-formylphenol. This is followed by the reaction of the 2-formylphenol and 3-fluorophenol to form the desired 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%. This process can be further optimized by varying the reaction conditions, such as temperature and pressure.
Scientific Research Applications
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95% has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, it has been used as a reagent in the synthesis of organic compounds, such as aryl ethers, aryl esters, and aryl amides. In biochemistry, it has been used to study the structure and function of proteins and enzymes. In pharmacology, it has been used to study the mechanism of action of drugs and to develop new drugs.
properties
IUPAC Name |
ethyl 2-fluoro-4-(4-formyl-3-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-2-21-16(20)13-6-5-10(7-14(13)17)11-3-4-12(9-18)15(19)8-11/h3-9,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDBRGRHWIBLJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685352 |
Source
|
Record name | Ethyl 3-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol | |
CAS RN |
1261996-17-1 |
Source
|
Record name | Ethyl 3-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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